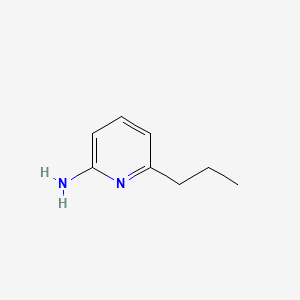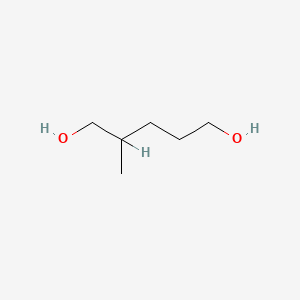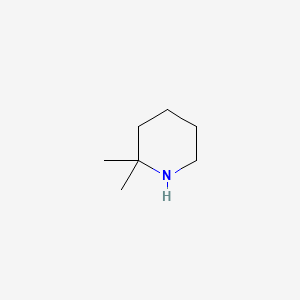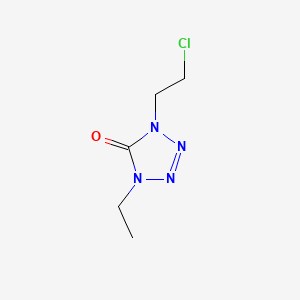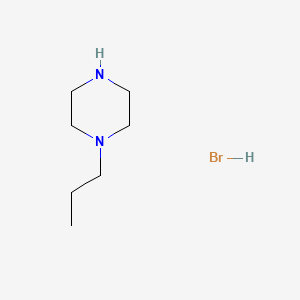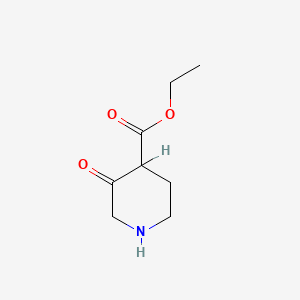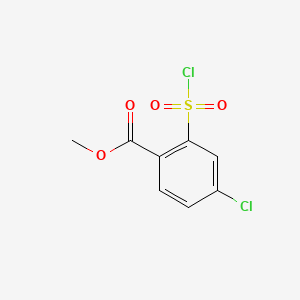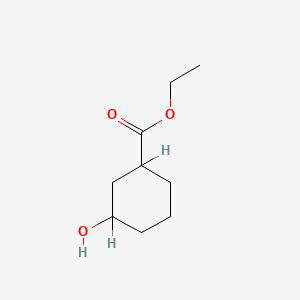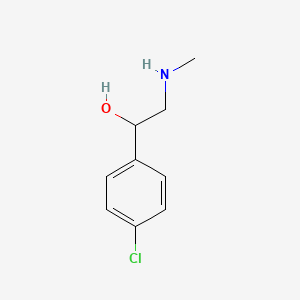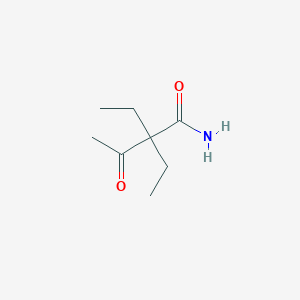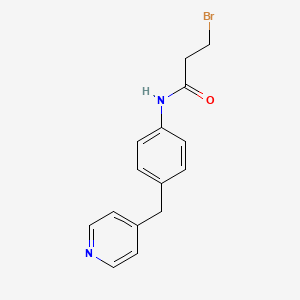
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, also known as 4-pyridin-4-ylmethyl-3-bromophenylpropionamide, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is an analog of the widely used compound 3-bromo-4-hydroxycinnamic acid and has been found to have similar properties, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Chemical Applications
- Copper-Mediated Oxidative Synthesis: This compound is utilized in copper-mediated aerobic oxidative synthesis, particularly in the formation of 3-bromo-imidazo[1,2-a]pyridines. This process, developed by Xiaoqiang Zhou et al., is significant for its tolerance to various functional groups and mild condition requirements (Zhou et al., 2016).
Bioconjugate Preparation
- Novel Bioconjugates Synthesis: G. Gasser et al. reported the synthesis of a novel azido derivative from 3-bromo-N,N-bis(pyridin-2-ylmethyl)propanamide for bioconjugate preparation. This includes its use in CuI-catalyzed cycloaddition, important for bioconjugation in peptide nucleic acid (PNA) monomers (Gasser et al., 2011).
Pharmaceutical Research
- Novel Antineoplastic Tyrosine Kinase Inhibitor Metabolism: Aishen Gong et al. studied the metabolism of flumatinib, a tyrosine kinase inhibitor. The study shows the importance of 3-bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide derivatives in understanding the metabolism of novel antineoplastic agents (Gong et al., 2010).
Molecular Interaction Studies
- Molecular Interactions Analysis: The interactions of 3-aminomethyl-pyridine derivatives, including this compound, with peroxovanadium(V) complexes were explored by Wen-Jin Xia et al. to understand substitution effects and reaction equilibrium. This highlights its role in studying molecular interactions (Xia et al., 2017).
properties
IUPAC Name |
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXTGSVWABGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

